molecular formula C10H11N3O5 B3899865 2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid CAS No. 54002-35-6

2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid

Cat. No.: B3899865
CAS No.: 54002-35-6
M. Wt: 253.21 g/mol
InChI Key: BTBNIDUYZBWBIO-UHFFFAOYSA-N
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Description

2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H11N3O5 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(acetylamino)-5-amino-4-methyl-2-nitrobenzoic acid is 253.06987046 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamido-5-amino-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-4-7(11)3-6(10(15)16)9(13(17)18)8(4)12-5(2)14/h3H,11H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBNIDUYZBWBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397490
Record name 2-NITRO-5-AMINO-3-(ACETYL-AMINO)-4-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-35-6
Record name 2-NITRO-5-AMINO-3-(ACETYL-AMINO)-4-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid (commonly referred to as a derivative of para-aminobenzoic acid) is an organic compound characterized by its complex structure, which includes a nitro group, an amino group, and an acetylamino group attached to a methylbenzoic acid backbone. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11_{11}H12_{12}N2_{2}O4_{4}, with a molecular weight of approximately 253.214 g/mol. The presence of the nitro group (–NO2_2), amino group (–NH2_2), and acetylamino group (–NHCOCH3_3) enhances its reactivity and potential interactions with biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein function, although further studies are necessary to elucidate the exact pathways involved.
  • Antitumor Activity : Preliminary data suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines or inhibition of key enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship. The presence of the nitro group is crucial for its antimicrobial activity, while the amino and acetylamino groups may enhance its interaction with biological targets, improving its efficacy .

Research Findings

A summary of key research findings related to the biological activities of this compound is presented in the following table:

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis
Anti-inflammatoryModulation of cytokines
Interaction with proteinsBinding affinity studies

Case Studies

Several case studies have explored the potential applications of this compound in clinical settings:

  • Antimicrobial Efficacy : A study assessing its efficacy against multi-drug resistant bacteria demonstrated that the compound could inhibit growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that this compound could significantly reduce cell viability compared to untreated controls, indicating promising anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid
Reactant of Route 2
2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid

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